molecular formula C6H13NO B1528490 3-methyl-1,4-OXAZEPANE CAS No. 1273564-68-3

3-methyl-1,4-OXAZEPANE

Cat. No.: B1528490
CAS No.: 1273564-68-3
M. Wt: 115.17 g/mol
InChI Key: JXXVNJUPCPLXJI-UHFFFAOYSA-N
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Description

3-Methyl-1,4-oxazepane is a heterocyclic organic compound characterized by a seven-membered ring containing one oxygen atom and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-1,4-oxazepane typically involves the intramolecular cyclization of appropriate precursors. One common method is the nucleophilic 1,4-conjugate addition of oxygen (oxa-Michael reaction) to an electron-deficient olefinic bond. The reaction conditions often require the use of a strong base and a suitable solvent to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-1,4-oxazepane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.

Major Products Formed:

  • Oxidation: Oxidation reactions can lead to the formation of oxazepane derivatives with additional oxygen-containing functional groups.

  • Reduction: Reduction reactions can produce saturated analogs of this compound.

Scientific Research Applications

3-Methyl-1,4-oxazepane has found applications in various scientific research areas:

  • Chemistry: It serves as a versatile intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activity, including antimicrobial and antifungal properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3-methyl-1,4-oxazepane exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include interactions with specific enzymes or receptors.

Comparison with Similar Compounds

3-Methyl-1,4-oxazepane is similar to other oxazepane derivatives, such as 1,4-oxazepane and 2-methyl-1,4-oxazepane. its unique structural features, such as the presence of a methyl group at the 3-position, contribute to its distinct chemical and biological properties

List of Similar Compounds

  • 1,4-Oxazepane

  • 2-Methyl-1,4-oxazepane

  • 3,4-Dimethyl-1,4-oxazepane

  • 4-Methyl-1,4-oxazepane

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Properties

IUPAC Name

3-methyl-1,4-oxazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-6-5-8-4-2-3-7-6/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXXVNJUPCPLXJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1273564-68-3
Record name 3-methyl-1,4-oxazepane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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